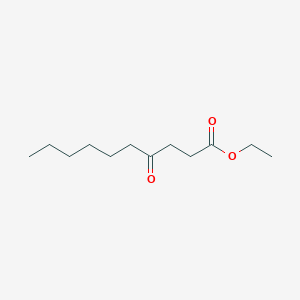
Ethyl 4-oxodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-oxodecanoate is a chemical compound that belongs to the family of esters. It is widely used in scientific research, particularly in the field of biochemistry and molecular biology.
Mécanisme D'action
Ethyl 4-oxodecanoate is metabolized by the action of alcohol dehydrogenase to form FAEEs. The formation of FAEEs is dependent on the activity of alcohol dehydrogenase, which varies among individuals. Ethyl 4-oxodecanoate is also metabolized by the action of acyl-CoA synthetase to form acyl-CoA esters. The formation of acyl-CoA esters is dependent on the activity of acyl-CoA synthetase, which varies among tissues.
Effets Biochimiques Et Physiologiques
Ethyl 4-oxodecanoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of acyl-CoA synthetase in rat liver microsomes. It has also been reported to increase the activity of carnitine palmitoyltransferase in rat liver mitochondria. Ethyl 4-oxodecanoate has been shown to increase the production of reactive oxygen species in rat liver mitochondria.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-oxodecanoate is a useful substrate for the synthesis of FAEEs and acyl-CoA esters. It is relatively easy to synthesize and purify, making it a convenient substrate for lab experiments. However, the activity of alcohol dehydrogenase and acyl-CoA synthetase can vary among individuals and tissues, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of Ethyl 4-oxodecanoate. One direction is to investigate the effect of Ethyl 4-oxodecanoate on the activity of other enzymes involved in fatty acid metabolism. Another direction is to investigate the effect of Ethyl 4-oxodecanoate on the production of reactive oxygen species in other tissues. Finally, the development of new methods for the synthesis and purification of Ethyl 4-oxodecanoate could improve its utility as a substrate for lab experiments.
Applications De Recherche Scientifique
Ethyl 4-oxodecanoate is widely used in scientific research, particularly in the field of biochemistry and molecular biology. It is used as a substrate for the synthesis of fatty acid ethyl esters (FAEEs) by the action of alcohol dehydrogenase. FAEEs are important biomarkers for alcohol consumption and can be used in forensic toxicology. Ethyl 4-oxodecanoate is also used as a substrate for the synthesis of acyl-CoA esters by the action of acyl-CoA synthetase. Acyl-CoA esters are important intermediates in fatty acid metabolism.
Propriétés
Numéro CAS |
14294-63-4 |
|---|---|
Nom du produit |
Ethyl 4-oxodecanoate |
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.3 g/mol |
Nom IUPAC |
ethyl 4-oxodecanoate |
InChI |
InChI=1S/C12H22O3/c1-3-5-6-7-8-11(13)9-10-12(14)15-4-2/h3-10H2,1-2H3 |
Clé InChI |
MNGJUPPXQPRNJP-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CCC(=O)OCC |
SMILES canonique |
CCCCCCC(=O)CCC(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

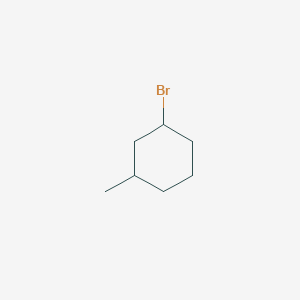
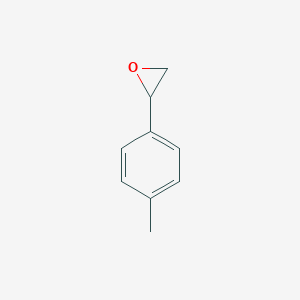
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
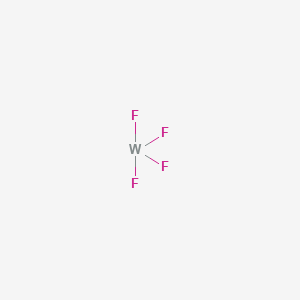
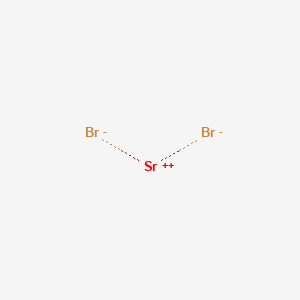


![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)
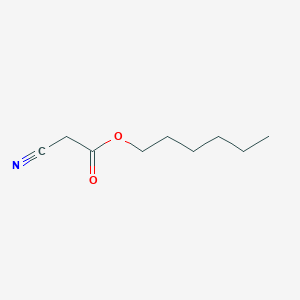
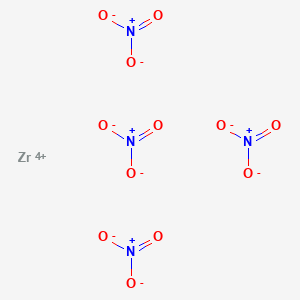
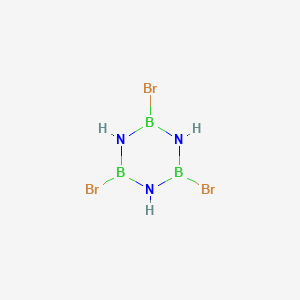
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)

